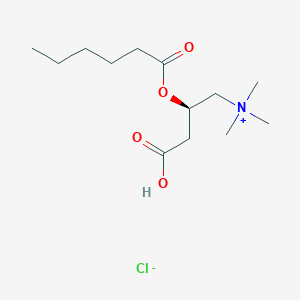

Hexanoyl-L-carnitine chloride

Übersicht

Beschreibung

Hexanoyl-L-carnitine (chloride) is a medium-chain acylcarnitine, known for its role in the transport of fatty acids into the mitochondria for β-oxidation . This compound is also referred to as Caproyl-L-Carnitine, L-Caproylcarnitine, CAR 6:0, C6:0 Carnitine, L-Carnitine caproyl ester, L-Carnitine hexanoyl ester, and L-Hexanoylcarnitine . It is a derivative of L-carnitine, which is essential for energy production in cells.

Wirkmechanismus

Target of Action

Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine . It primarily targets the carnitine-acylcarnitine translocase and the OCTN2 transporter . These targets play a crucial role in the transport of L-carnitine and acylcarnitines across the inner mitochondrial membrane, which is essential for the β-oxidation of fatty acids .

Mode of Action

This compound interacts with its targets by acting as a substrate. It is transported into the mitochondria via the carnitine-acylcarnitine translocase and OCTN2 transporter . Once inside the mitochondria, it participates in the β-oxidation of fatty acids, which is a metabolic pathway that breaks down fatty acids to produce energy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β-oxidation of fatty acids . In this pathway, fatty acids are broken down into two-carbon units that form acetyl-CoA, which is then used in the citric acid cycle to produce energy . The action of this compound in this pathway helps maintain energy homeostasis in the body .

Pharmacokinetics

It is known that the compound has a high water solubility, which decreases with increasing chain length of the ester group in the acylcarnitines

Result of Action

The action of this compound results in the production of energy through the β-oxidation of fatty acids . This is crucial for maintaining energy homeostasis in the body . A mutation in the gene coding for carnitine-acylcarnitine translocase or the octn2 transporter can cause a carnitine deficiency, resulting in poor intestinal absorption of dietary l-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of l-carnitine .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the ionic nature of L-carnitine causes a high water solubility, which decreases with increasing chain length of the ester group in the acylcarnitines . Therefore, the distribution of L-carnitine and acylcarnitines in various organs is defined by their function and their physico-chemical properties

Biochemische Analyse

Biochemical Properties

Hexanoyl-L-carnitine chloride is involved in the transport of fatty acids across the mitochondrial membrane. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are crucial for the conversion of fatty acids into acyl-carnitines and their subsequent transport into the mitochondria . Additionally, this compound interacts with carnitine-acylcarnitine translocase (CACT), facilitating the exchange of acyl-carnitines and free carnitine across the inner mitochondrial membrane .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, this compound enhances fatty acid oxidation and reduces lipid accumulation in cells . Furthermore, it affects the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1A (CPT1A) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to CPT1 and CPT2, facilitating the formation of acyl-carnitines and their transport into the mitochondria . Additionally, this compound can inhibit the activity of acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation . This compound also influences gene expression by activating transcription factors such as PPARα, which regulates the expression of genes involved in fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced fatty acid oxidation and reduced lipid accumulation . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and impaired mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low to moderate doses of the compound have been shown to enhance fatty acid oxidation and improve metabolic health . High doses of this compound can lead to adverse effects, including hepatotoxicity and mitochondrial dysfunction . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid β-oxidation and the carnitine shuttle . It interacts with enzymes such as CPT1, CPT2, and CACT, facilitating the transport of fatty acids into the mitochondria for oxidation . Additionally, this compound can influence metabolic flux by modulating the activity of key regulatory enzymes, such as AMPK and ACC . These interactions contribute to the overall regulation of lipid metabolism and energy homeostasis.

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is taken up by cells through the organic cation transporter (OCTN2), which facilitates the transport of carnitine and acyl-carnitines across the plasma membrane . Once inside the cell, this compound can be distributed to various organelles, including the mitochondria, where it exerts its metabolic effects . The localization and accumulation of this compound within cells are influenced by factors such as cellular energy status and the availability of transporters .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism . It is transported into the mitochondria via the carnitine shuttle system, which involves the coordinated action of CPT1, CPT2, and CACT . Within the mitochondria, this compound is involved in the β-oxidation of fatty acids, contributing to the production of acetyl-CoA and the generation of ATP . The subcellular localization of this compound is essential for its metabolic functions and overall cellular energy homeostasis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexanoyl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Hexanoyl-L-carnitine (chloride) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexanoyl-L-Carnitin (Chlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können das Chloridion durch andere Nucleophile ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Nucleophile wie Hydroxidionen (OH⁻) und Amine werden häufig verwendet.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Carnitinderivate.

Wissenschaftliche Forschungsanwendungen

Hexanoyl-L-Carnitin (Chlorid) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es spielt eine Rolle bei der Untersuchung des Fettsäurestoffwechsels und der Mitochondrienfunktion.

5. Wirkmechanismus

Hexanoyl-L-Carnitin (Chlorid) erleichtert den Transport von Fettsäuren in die Mitochondrien, wo sie einer β-Oxidation unterliegen, um Energie zu produzieren. Dieser Prozess beinhaltet die Umwandlung von Fettsäuren in Acyl-CoA-Derivate, die dann durch Carnitin-Acyltransferase-Enzyme über die Mitochondrienmembran transportiert werden . Die molekularen Ziele der Verbindung umfassen Carnitin-Palmitoyltransferase I (CPT1) und Carnitin-Palmitoyltransferase II (CPT2), die Schlüsselenzyme im Carnitin-Shuttle-Weg sind .

Vergleich Mit ähnlichen Verbindungen

Hexanoyl-L-Carnitin (Chlorid) wird mit anderen Acylcarnitinen verglichen, wie zum Beispiel:

Octanoyl-L-Carnitin: Ein achtkohlenstoffiges Acylcarnitin mit ähnlichen Stoffwechselfunktionen.

Decanoyl-L-Carnitin: Ein zehnkohlenstoffiges Acylcarnitin, das in ähnlichen Stoffwechselstudien verwendet wird.

Einzigartigkeit: Hexanoyl-L-Carnitin (Chlorid) ist aufgrund seiner spezifischen Kettenlänge einzigartig, die seine Löslichkeit und Transporteigenschaften beeinflusst. Es ist besonders effektiv in Studien zum Stoffwechsel von mittelkettigen Fettsäuren .

Liste ähnlicher Verbindungen:

- Octanoyl-L-Carnitin

- Decanoyl-L-Carnitin

- Dodecanoyl-L-Carnitin

Eigenschaften

IUPAC Name |

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHGTKVOSRYXOK-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

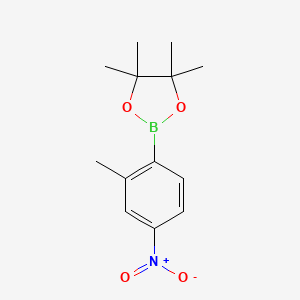

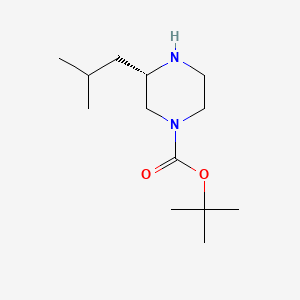

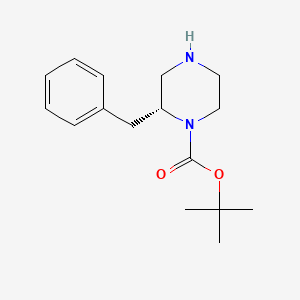

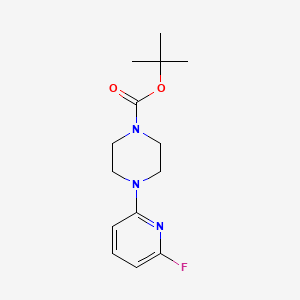

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile](/img/structure/B1343942.png)

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)